Linalool-d6

Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

Linalool-d6 (CAS unlabeled: 78-70-6) is a stable isotope-labeled analog of the monoterpene alcohol linalool, in which six hydrogen atoms are replaced by deuterium. With a molecular formula of C10H12D6O and a molecular weight of 160.29 g/mol, this deuterated compound serves as a gold-standard internal standard for the accurate quantification of linalool in complex biological and environmental matrices via mass spectrometry (MS).

Molecular Formula C10H18O
Molecular Weight 160.29 g/mol
Cat. No. B12369189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinalool-d6
Molecular FormulaC10H18O
Molecular Weight160.29 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)O)C
InChIInChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i2D3,3D3
InChIKeyCDOSHBSSFJOMGT-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linalool-d6: Deuterated Internal Standard for Precise Linalool Quantification


Linalool-d6 (CAS unlabeled: 78-70-6) is a stable isotope-labeled analog of the monoterpene alcohol linalool, in which six hydrogen atoms are replaced by deuterium . With a molecular formula of C10H12D6O and a molecular weight of 160.29 g/mol, this deuterated compound serves as a gold-standard internal standard for the accurate quantification of linalool in complex biological and environmental matrices via mass spectrometry (MS) . Its high isotopic purity, typically ≥98 atom% D, and a +6 Da mass shift from the unlabeled analyte ensure minimal spectral overlap and robust chromatographic co-elution, enabling precise correction for matrix effects and instrument variability .

Workflow: Isotope dilution LC-MS/GC-MS quantification
Selection: Co-eluting deuterated internal standard with distinct mass shift
Use context: Matrix-effect correction, metabolic tracing, essential oil analysis

Why Unlabeled Linalool or Other Deuterated Analogs Cannot Replace Linalool-d6


Substituting unlabeled linalool for Linalool-d6 is impossible in quantitative MS workflows because the analyte and internal standard share identical mass, preventing chromatographic or spectral differentiation [1]. Even among deuterated linalool variants (e.g., linalool-d3, linalool-d5), the mass shift (Δm/z) differs, and subtle differences in deuteration pattern can alter chromatographic retention time and extraction recovery, leading to inaccurate quantification [2]. The specific +6 Da shift of Linalool-d6 provides a unique, non-overlapping MS signal that is critical for robust isotope dilution assays, a requirement that generic analogs cannot fulfill [1].

Preferred ISTD Linalool-d6
Substitute Unlabeled linalool
Identical mass prevents MS differentiation; cannot be used as internal standard.
Preferred ISTD Linalool-d6
Substitute Other deuterated analogs (d3, d5)
Different mass shifts and deuteration patterns may alter retention time and extraction recovery, compromising quantification accuracy.

Quantitative Differentiation of Linalool-d6: A Technical Evidence Guide


Isotopic Purity and Mass Shift: Distinct MS Signal for Unambiguous Quantification

Linalool-d6 exhibits an isotopic purity of ≥98 atom% D and a mass shift of +6 Da relative to unlabeled linalool . This is in contrast to unlabeled linalool (Δm/z = 0 Da), linalool-d3 (Δm/z = +3 Da), and linalool-d5 (Δm/z = +5 Da) [1]. The +6 Da shift ensures baseline resolution of the internal standard and analyte ions in MS, minimizing cross-talk and enabling accurate peak integration even at low concentrations .

Isotopic Purity & Mass Shift
Head-to-head
≥98 atom% D, Δm/z +6 Da vs 0, +3, +5 Da
Enables unambiguous MS signal without spectral overlap
Baseline resolution across isotopologues
Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

Chromatographic Co-Elution and Matrix Effect Correction

Deuterated internal standards like Linalool-d6 are designed to co-elute with the analyte, thereby correcting for ion suppression/enhancement during electrospray ionization [1]. While unlabeled linalool cannot be distinguished from the analyte, and structurally unrelated internal standards exhibit differential matrix effects, Linalool-d6's near-identical chemical properties ensure a consistent response factor across a wide concentration range [2]. Method validation studies using stable isotope-labeled internal standards have demonstrated improved accuracy (bias typically <15%) and precision (RSD <15%) compared to non-isotopic alternatives [1].

Co-Elution & Matrix Correction
Class-level
Co-elutes with analyte; corrects ion suppression/enhancement
Supports matrix-effect correction for reliable bioanalysis
Requires method-specific validation
LC-MS/MS Matrix Effects Method Validation

Specificity in Metabolic Tracing and Bioconversion Studies

Linalool-d6 enables unambiguous tracking of metabolic fate without interference from endogenous linalool pools. In a study on lilac flavor biosynthesis, feeding experiments with d5- and d6-linalool allowed precise quantification of bioconversion into lilac aldehydes and alcohols using enantioselective multidimensional GC-MS [1]. The +6 Da shift of Linalool-d6 provides a distinct MS signal that is easily separated from natural abundance linalool and other deuterated tracers (e.g., d5-linalool), facilitating pathway elucidation [1].

Metabolic Tracing Specificity
Cross-study comparable
Distinct +6 Da peak separates from endogenous pool and d5-tracer
Enables specific tracking of bioconversion in plant studies
Demonstrated in Syringa vulgaris petals
Metabolic Tracing Biosynthesis Enantioselective GC-MS

Purity and Stability Specifications for Reproducible Procurement

Commercial Linalool-d6 is supplied with a minimum chemical purity of 95% and isotopic enrichment of ≥98 atom% D, as verified by GC-MS and NMR . In contrast, unlabeled linalool standards typically have lower purity requirements (e.g., 90-95%) and lack isotopic specification . This high purity ensures minimal interference from unlabeled or partially labeled species, which is critical for achieving the low limits of detection required in trace analysis .

Purity & Stability Specifications
Supporting evidence
Chemical purity ≥95%, isotopic enrichment ≥98 atom% D
Supports batch consistency for validated methods
Data to verify per supplier COA
Quality Control Stable Isotopes Analytical Standards

Optimal Application Scenarios for Linalool-d6 in Quantitative and Metabolic Research


LC-MS/MS Quantification of Linalool in Plasma and Serum for Pharmacokinetic Studies

Linalool-d6 is the internal standard of choice for developing validated LC-MS/MS methods to quantify linalool in biological fluids. Its +6 Da mass shift and co-elution properties enable accurate correction of matrix effects, ensuring reliable pharmacokinetic parameter determination [1]. This is essential for studies on linalool bioavailability and metabolism in humans or animal models [1].

GC-MS Analysis of Linalool Content in Essential Oils and Fragrance Products

For quality control of essential oils (e.g., lavender, coriander) and fragrance formulations, Linalool-d6 serves as an ideal internal standard in GC-MS methods. Its high isotopic purity and distinct +6 Da signal allow precise quantification of linalool even in the presence of complex terpene mixtures, overcoming the limitations of external calibration [2].

Elucidation of Terpene Biosynthetic Pathways via Stable Isotope Tracing

In plant biochemistry, Linalool-d6 is a powerful tracer for mapping monoterpene biosynthetic pathways. Feeding experiments with d6-labeled linalool, followed by enantioselective GC-MS analysis, reveal the conversion of linalool into downstream metabolites (e.g., lilac aldehydes) without interference from the endogenous pool, as demonstrated in Syringa vulgaris studies [3].

Application
Selection Property
Validation Focus
LC-MS/MS quantification in human plasma research matrices (PK research)
Co-eluting deuterated ISTD with distinct mass shift
Matrix-effect correction and assay accuracy review
GC-MS quantification of linalool in essential oils and fragrance formulations
High isotopic purity and distinct MS signal
Selectivity in complex terpene matrices
Stable isotope tracing of monoterpene biosynthesis
Non-interfering mass shift for tracer studies
Endogenous background-free pathway mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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